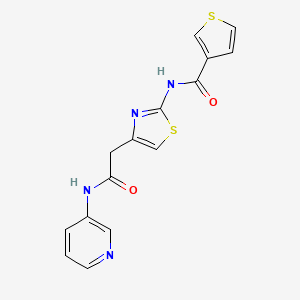
N-(4-(2-氧代-2-(吡啶-3-基氨基)乙基)噻唑-2-基)噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H12N4O2S2 and its molecular weight is 344.41. The purity is usually 95%.
The exact mass of the compound N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
从N-(芳基)-2-氧代-2-(芳基氨基)乙酰肼酰腈衍生物合成新型1,2,3-三唑和1,2,4-三唑衍生物的研究已经展开。 这些化合物显示出有希望的抗菌活性 。 研究人员已经评估了它们对细菌、真菌和其他微生物的有效性。 进一步研究特定菌株和作用机制是必要的。
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug ritonavir, antifungal drug abafungin, and antineoplastic drugs bleomycine and tiazofurin . These suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound could interact with multiple biochemical pathways, depending on its specific biological target.
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities . Depending on the specific biological target and context, the compound could potentially induce a variety of molecular and cellular effects.
生化分析
Biochemical Properties
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the pyridine moiety can form hydrogen bonds with amino acid residues in enzyme active sites, modulating their catalytic activity . These interactions highlight the compound’s potential as an antioxidant and anti-inflammatory agent.
Cellular Effects
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and enhancing cellular defense mechanisms against oxidative stress . Furthermore, it can modulate the expression of genes involved in inflammation, apoptosis, and cell proliferation, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, the compound can activate transcription factors, such as Nrf2, leading to changes in gene expression and the activation of protective cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to its gradual degradation, potentially reducing its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its protective effects against oxidative stress and inflammation for several weeks .
Dosage Effects in Animal Models
The effects of N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits potent antioxidant and anti-inflammatory effects, enhancing cellular defense mechanisms and reducing tissue damage . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain concentrations, necessitating careful dose titration .
Metabolic Pathways
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as cytochrome P450s, influencing the metabolism of endogenous and exogenous compounds . Additionally, it can affect the levels of metabolites involved in oxidative stress and inflammation, contributing to its protective effects .
Transport and Distribution
The transport and distribution of N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, the compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, the compound can modulate mitochondrial function and reduce oxidative stress, while in the nucleus, it can influence gene expression and cellular responses to stress . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
属性
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-13(17-11-2-1-4-16-7-11)6-12-9-23-15(18-12)19-14(21)10-3-5-22-8-10/h1-5,7-9H,6H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNNLRQEAXAVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)
![2-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2533235.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
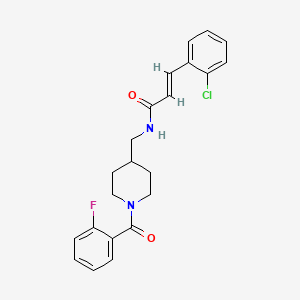
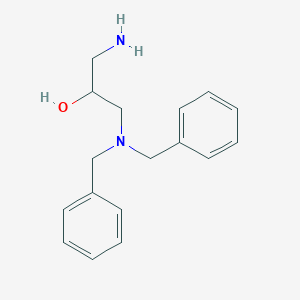
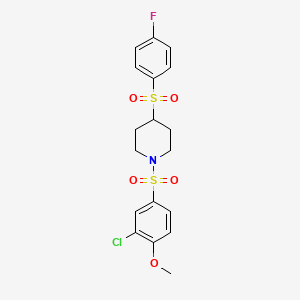
![Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2533243.png)

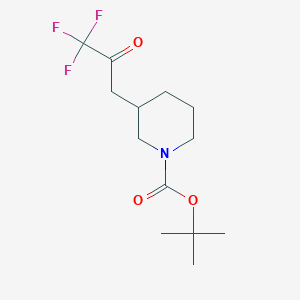
![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)

